molecular formula C9H14N2O2 B372829 2-Tert-butyl-5-methyl-4,6-pyrimidinediol

2-Tert-butyl-5-methyl-4,6-pyrimidinediol

Cat. No.: B372829
M. Wt: 182.22g/mol
InChI Key: QUUMEAXPOKITIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butyl-5-methyl-4,6-pyrimidinediol is a pyrimidine-based research chemical offered for investigative purposes. The pyrimidine scaffold is a fundamental building block in medicinal chemistry, renowned for its electron-rich aromatic structure and versatility as a bioisostere for other aromatic systems . This specific substitution pattern, featuring a tert-butyl group and pyrimidinediol core, presents a unique chemical space for exploration. Researchers can leverage this compound to develop novel therapeutic agents, as pyrimidine derivatives have demonstrated significant potential across a wide spectrum of applications. These include serving as key scaffolds in anti-infectives targeting diseases like tuberculosis and malaria , and in the development of innovative anticancer treatments, such as inhibitors targeting the challenging KRAS-G12D mutation . The structural features of this compound make it a valuable intermediate for further chemical modification to probe biological mechanisms and develop new research tools. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22g/mol

IUPAC Name

2-tert-butyl-4-hydroxy-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H14N2O2/c1-5-6(12)10-8(9(2,3)4)11-7(5)13/h1-4H3,(H2,10,11,12,13)

InChI Key

QUUMEAXPOKITIS-UHFFFAOYSA-N

SMILES

CC1=C(N=C(NC1=O)C(C)(C)C)O

Canonical SMILES

CC1=C(N=C(NC1=O)C(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Substituents Notes/Source
This compound (Target) C₁₀H₁₆N₂O₂* ~212.25* N/A N/A 2-tert-butyl, 5-methyl, 4,6-diol Inferred from structural analogs
5-Methoxy-4,6-pyrimidinediol C₅H₆N₂O₃ 142.11 344 508.5 5-methoxy, 4,6-diol High melting point due to H-bonding
2-Phenyl-4,6-pyrimidinediol C₁₀H₈N₂O₂ 188.18 N/A N/A 2-phenyl, 4,6-diol Increased lipophilicity
5-Nitro-4,6-pyrimidinediol C₄H₃N₃O₄ 173.09 N/A N/A 5-nitro, 4,6-diol Electron-withdrawing nitro group
2-tert-Butyl-5-methyl-4,6-dinitroanisole C₁₂H₁₅N₃O₆ 297.26 N/A 219.9 2-tert-butyl, 5-methyl, 4,6-nitro Used historically as musk ambrette
Medinoterb acetate C₁₅H₁₈N₃O₈ 368.32 N/A N/A 2-tert-butyl, 5-methyl, 4,6-nitro, acetate ester Classified as hazardous waste

*Inferred molecular weight and formula based on substituent addition to pyrimidine core (C₄H₄N₂O₂).

Key Findings:

Substituent Effects on Physical Properties :

  • Melting Points : 5-Methoxy-4,6-pyrimidinediol has an exceptionally high melting point (344°C) due to strong intermolecular hydrogen bonding between hydroxyl and methoxy groups . In contrast, nitro derivatives (e.g., 2-tert-butyl-5-methyl-4,6-dinitroanisole) exhibit lower boiling points (219.9°C) due to reduced polarity .
  • Lipophilicity : The tert-butyl and methyl groups in the target compound likely increase logP (estimated ~2.8–3.0) compared to 5-methoxy or 5-nitro analogs, enhancing membrane permeability but reducing water solubility.

Reactivity and Applications: Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 5-Nitro-4,6-pyrimidinediol) are more acidic and reactive, making them intermediates in explosive or pharmaceutical synthesis . Hazardous Derivatives: Medinoterb acetate and musk ambrette analogs (4,6-dinitro compounds) are associated with toxicity and environmental persistence, leading to regulatory restrictions .

Structural Isomerism :

  • The positional isomer 5-Methyl-4,6-dihydroxypyrimidine (C₅H₆N₂O₂) lacks the tert-butyl group, resulting in a lower molecular weight (142.11 vs. ~212.25) and higher solubility .

Preparation Methods

Core Pyrimidine Ring Formation

The pyrimidine scaffold of 2-tert-butyl-5-methyl-4,6-pyrimidinediol is typically constructed via cyclocondensation of malonate esters with amidines. In the method described by CN102399196A, dimethyl malonate reacts with acetamidine hydrochloride in methanol under basic conditions (sodium methoxide) to yield 4,6-dihydroxy-2-methylpyrimidine. Adapting this protocol, tert-butyl malonate replaces dimethyl malonate to introduce the tert-butyl group at position 2.

Reaction conditions :

  • Solvent : Methanol (10–12 mL/g malonate)

  • Base : Sodium methoxide (2.5–4.5 mol/mol malonate)

  • Temperature : 18–25°C post-ice bath

  • Yield : 86–87% (analogous to methyl variant)

The tert-butyl malonate is synthesized via esterification of malonic acid with tert-butanol, though commercial availability may necessitate in situ preparation.

Methyl Group Introduction at Position 5

Incorporating the methyl group at position 5 requires substituting acetamidine hydrochloride with 5-methylamidine derivatives. For example, 5-methylacetamidine hydrochloride, when condensed with tert-butyl malonate under analogous conditions, directs methylation to the pyrimidine’s 5th position. Challenges include ensuring regioselectivity, as competing reactions may yield positional isomers.

Post-Cyclization Functionalization Strategies

tert-Butyl Group Installation via Alkylation

Direct alkylation of pre-formed 4,6-dihydroxy-5-methylpyrimidine with tert-butyl bromide or iodide is hindered by steric bulk and the hydroxyl groups’ acidity. Alternative approaches include:

  • Friedel-Crafts Alkylation : Using tert-butyl acetate and Lewis acids (e.g., AlCl₃) in dichloromethane. However, pyrimidine’s electron-deficient ring limits reactivity.

  • Mitsunobu Reaction : Employing di-tert-butyl azodicarboxylate (DTBAD) and triphenylphosphine to install tert-butyl groups via alcohol intermediates.

Hydroxyl Group Protection and Deprotection

To prevent unwanted side reactions during alkylation, hydroxyl groups at positions 4 and 6 are protected as silyl ethers (e.g., tert-butyldimethylsilyl chloride) or acetates. Subsequent deprotection with tetra-n-butylammonium fluoride (TBAF) or aqueous HCl restores the diol functionality.

Green Chemistry and Environmental Considerations

Replacement of Toxic Chlorinating Agents

Traditional chlorination agents like POCl₃ and phosgene, used in pyrimidine synthesis (e.g., US6018045A), pose significant environmental and safety risks. CN102399196A demonstrates triphosgene (bis(trichloromethyl) carbonate) as a safer alternative for hydroxyl activation, reducing hazardous waste.

Comparative Toxicity Data :

ReagentLD50 (Oral, Rat)Environmental Impact
POCl₃50 mg/kgHigh
Triphosgene1,200 mg/kgModerate

Solvent Recycling and Waste Minimization

Methanol, used in cyclocondensation, is recovered via reduced-pressure distillation (30–35°C). Aqueous washes are neutralized and treated for heavy metal content prior to disposal.

Optimization of Reaction Parameters

Temperature and Time Dependence

Optimal cyclocondensation occurs at 18–25°C over 3–5 hours, balancing reaction rate and byproduct formation. Lower temperatures (<10°C) slow amidine activation, while higher temperatures (>30°C) promote decomposition.

Molar Ratios and Stoichiometry

  • Malonate:Amidine : A 1:1–2 ratio ensures complete amidine consumption. Excess amidine risks di-substitution.

  • Base:Malonate : Sodium methoxide (2.5–4.5 mol/mol malonate) maintains reaction alkalinity, critical for deprotonating intermediates.

Industrial Scalability and Cost Analysis

Raw Material Cost Breakdown

ComponentCost per kg (USD)
tert-Butyl malonate120–150
5-Methylamidine HCl90–110
Sodium methoxide25–35

Process Economics

Large-scale production (10 kg/batch) reduces per-unit costs by 40% compared to lab-scale. Key savings arise from solvent recycling and bulk reagent procurement.

Q & A

Q. What synthetic methodologies are recommended for producing 2-Tert-butyl-5-methyl-4,6-pyrimidinediol with high purity?

Answer: The synthesis of pyrimidinediol derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes:

  • Step 1: Reacting tert-butylurea with methyl-substituted β-ketoesters under acidic conditions (e.g., HCl or H2SO4) to form the pyrimidine ring.
  • Step 2: Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane).
  • Critical Parameters: Reaction temperature (80–100°C), stoichiometric control of tert-butyl groups to avoid side products like 4,6-dihydroxy-2-methylpyrimidine analogs .

Q. How can researchers verify the structural integrity and purity of this compound?

Answer: Use a multi-technique approach:

  • 1H/13C NMR: Confirm tert-butyl (δ ~1.3 ppm, singlet) and methyl groups (δ ~2.1 ppm) .
  • HPLC: Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) to assess purity .
  • Mass Spectrometry: High-resolution ESI-MS should show [M+H]+ at m/z 199.12 (calculated for C9H14N2O2) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Answer: Discrepancies often arise from tautomerism or residual solvents. Mitigation strategies include:

  • Variable Temperature NMR: Conduct experiments at 25°C and −40°C to identify tautomeric forms (e.g., keto-enol equilibria) .
  • 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating 1H-13C couplings, particularly for the pyrimidine ring protons .
  • Deuterated Solvent Screening: Test in DMSO-d6 vs. CDCl3 to assess solvent-induced shifts .

Q. What experimental approaches evaluate the stability of this compound under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Testing:
    • Thermal Stress: Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via HPLC .
    • pH Stability: Incubate in buffers (pH 2, 7, 12) at 25°C; use LC-MS to identify hydrolyzed products (e.g., loss of tert-butyl group) .
  • Light Exposure: UV/Vis spectroscopy to detect photodegradation products (λ = 200–400 nm) .

Q. What strategies enable selective functionalization of the pyrimidinediol core for structure-activity studies?

Answer:

  • Electrophilic Substitution: Introduce halogens (e.g., Cl, Br) at the 5-methyl position using NBS or SOCl2 .
  • Protection/Deprotection: Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls, enabling regioselective alkylation .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids at the 2-position (Pd catalysis) .

Q. How can conflicting biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be interpreted?

Answer:

  • Dose-Response Analysis: Perform IC50 assays across concentrations (1 nM–100 µM) to distinguish specific inhibition from nonspecific toxicity .
  • Off-Target Screening: Use kinase profiling panels or proteomics to identify unintended targets .
  • Metabolic Stability Assays: Incubate with liver microsomes to rule out metabolite-induced effects .

Methodological Best Practices

  • Contradiction Analysis: When replicating studies, validate reagents (e.g., CAS 40497-30-1 for analogs) and cross-reference spectral libraries .
  • Data Reproducibility: Document tert-butyl group steric effects on reaction kinetics, as minor deviations in steric bulk can alter yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.